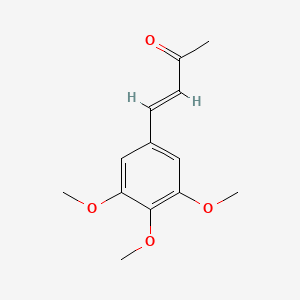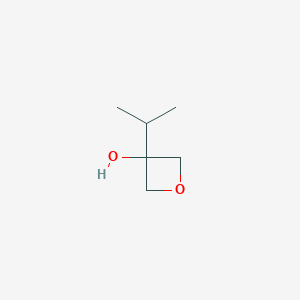
3-Isopropyloxetan-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropyloxetan-3-ol is a chemical compound with the CAS Number: 1408291-62-2 . It has a molecular weight of 116.16 and its IUPAC name is 3-isopropyl-3-oxetanol . It is typically stored in a dry environment at 2-8°C .
Synthesis Analysis
The synthesis of 3-Isopropyloxetan-3-ol involves the use of Isopropylmagnesium chloride which is added dropwise to a solution of oxetan-3-one in Diethyl ether . The reaction is initially carried out at 0° C and then warmed up to room temperature . The reaction yields the crude product 3-isopropyloxetan-3-ol with a yield of 62% .
Molecular Structure Analysis
The linear formula of 3-Isopropyloxetan-3-ol is C6H12O2 . The InChI code is 1S/C6H12O2/c1-5(2)6(7)3-8-4-6/h5,7H,3-4H2,1-2H3 .
Physical And Chemical Properties Analysis
3-Isopropyloxetan-3-ol is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the search results.
Scientific Research Applications
Bioisosteres and Chemical Properties
3-Isopropyloxetan-3-OL and its derivatives, such as oxetan-3-ol, have been investigated for their potential as bioisosteres of the carboxylic acid functional group. Studies have focused on understanding their physicochemical properties, and their potential utility in medicinal chemistry, particularly as isosteric replacements for the carboxylic acid moiety in drug molecules (Lassalas et al., 2017).
Controlled Release of Bioactive Agents
Research has also explored the use of 3-Isopropyloxetan-3-OL derivatives in bioorthogonal reactions for the controlled release of bioactive agents, such as fluorophores and drugs, in living organisms. This application has implications in areas like chemical biology and drug delivery (Tu et al., 2018).
Synthesis and Reactivity
Further studies have been conducted on the synthesis and reactivity of compounds like oxetan-3-ol, exploring their use in diverse chemical reactions. For example, lithium-catalyzed Friedel–Crafts reactions on oxetan‐3‐ols have been examined, leading to the synthesis of novel compounds that could be useful in drug discovery efforts (Croft et al., 2016).
Anti-Knock Properties in Biofuels
3-Isopropyloxetan-3-OL and similar compounds have been investigated for their anti-knock properties in biofuels. Studies in this domain focus on the potential of these compounds as additives to improve the performance of spark ignition engines (Mack et al., 2014).
DNA and Molecular Biology Research
In molecular biology, derivatives of 3-Isopropyloxetan-3-OL have been used in the study of DNA interactions, such as in the design of triplex-forming oligonucleotides for gene modulation. This has potential applications in genetics and biotechnology (Giovannangeli & Hélène, 2000).
Safety and Hazards
properties
IUPAC Name |
3-propan-2-yloxetan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(2)6(7)3-8-4-6/h5,7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOJLRDIFJLMLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(COC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)amino]sulfonyl}phenyl)butanamide](/img/structure/B2440166.png)
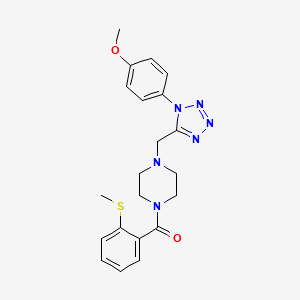
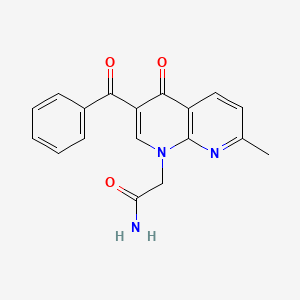
![1-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2440171.png)
![N-[(2,5-difluorophenyl)(pyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2440174.png)
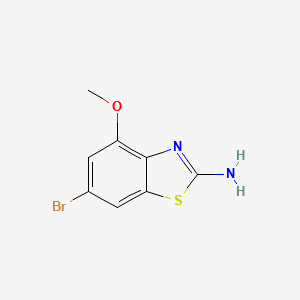
![4-[[1-(2-Chlorophenyl)cyclopropyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B2440178.png)
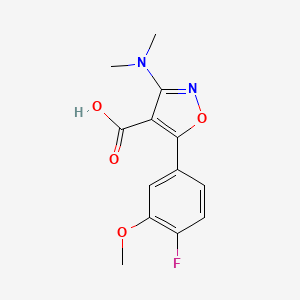
![(E)-ethyl 6-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)-5-methoxy-2-methylbenzofuran-3-carboxylate](/img/structure/B2440180.png)
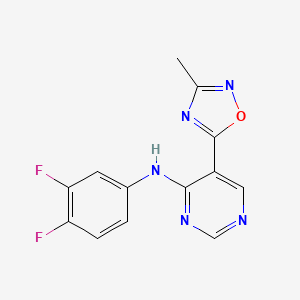


![2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate](/img/no-structure.png)
